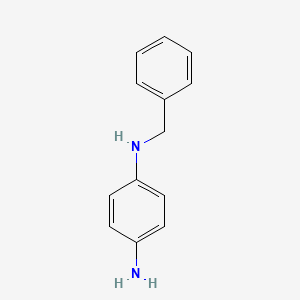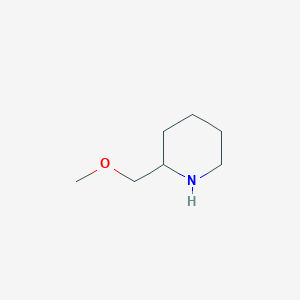
N1-Benzylbenzol-1,4-diamin
Übersicht
Beschreibung
N1-Benzylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Benzylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Benzylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse
N1-Benzylbenzol-1,4-diamin: wurde im Zusammenhang mit der Katalyse erwähnt. Zum Beispiel wurde ein makrocyclischer Ligand, der auf einer ähnlichen Verbindung basiert, für die Verwendung mit Eisen-, Kobalt- und Nickelmetallen entwickelt, um deren katalytische Eigenschaften bei der Ethylenpolymerisation zu untersuchen .
Photoreaktionsstudien
Diese Verbindung wurde auch in lösungsmittelkontrollierbaren Photoreaktionen untersucht, um je nach Reaktionsbedingungen verschiedene chemische Strukturen zu erhalten .
Wirkmechanismus
Target of Action
Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .
Mode of Action
For instance, non-depolarizing NMBDs antagonize the action of acetylcholine in a competitive manner at the postsynaptic nicotinic receptor .
Biochemical Pathways
It is known that polyamines, which are structurally similar to n1-benzylbenzene-1,4-diamine, can regulate plant growth, development, and stress tolerance by activating ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .
Pharmacokinetics
It is known that the compound is a white crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may have significant effects on cellular processes such as ion transport, calcium dynamics, and protein kinase activity .
Action Environment
The environment can significantly influence the action, efficacy, and stability of N1-Benzylbenzene-1,4-diamine. For instance, a study on benzene-1,4-diamine (a structurally similar compound) found that the conductance of the single molecule junction decreased upon a change in the environment from tetraglyme, to mesitylene, to water, and finally to N2 gas . This suggests that the environment can significantly influence the electrical properties of such compounds.
Biochemische Analyse
Biochemical Properties
N1-Benzylbenzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper (II) metal ions to form hybrid nanoflowers, which exhibit excellent activity and stability . These interactions are crucial for its function in biochemical processes, including its potential use in cancer treatment through molecular docking studies .
Cellular Effects
N1-Benzylbenzene-1,4-diamine affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects on A549 and MCF7 cell lines, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate cellular diamine levels, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of N1-Benzylbenzene-1,4-diamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form imine derivatives through reactions with aldehydes or ketones, which are essential for its biochemical activity . Additionally, it has been shown to inhibit certain enzymes, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-Benzylbenzene-1,4-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N1-Benzylbenzene-1,4-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including oxidative stress and inflammation . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
N1-Benzylbenzene-1,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can influence its biological activity and toxicity . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of N1-Benzylbenzene-1,4-diamine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. For instance, it may be transported to specific organelles where it exerts its biochemical effects .
Subcellular Localization
N1-Benzylbenzene-1,4-diamine’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-N-benzylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFCOTXLSHLIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401284 | |
| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17272-83-2 | |
| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)
amino]acetic acid](/img/structure/B1308404.png)
